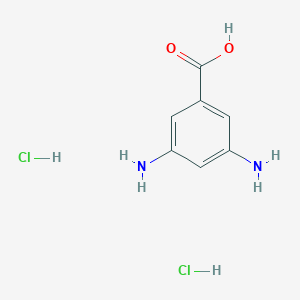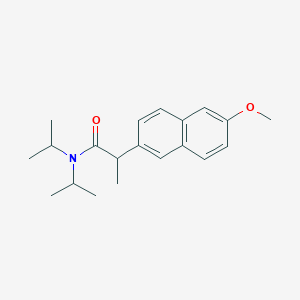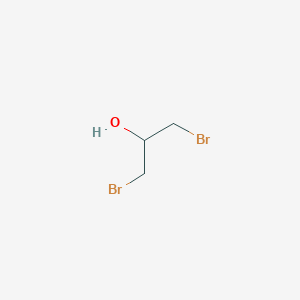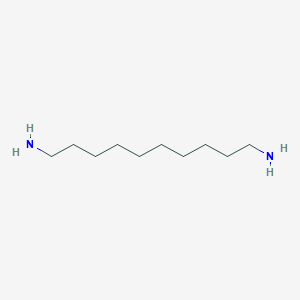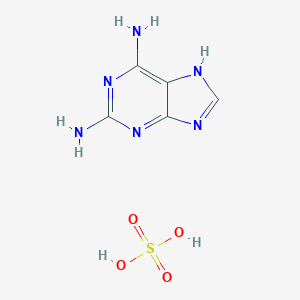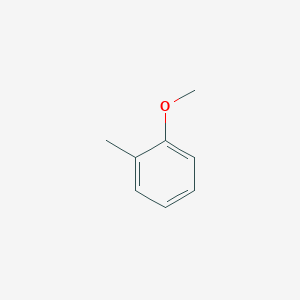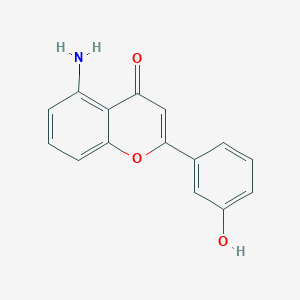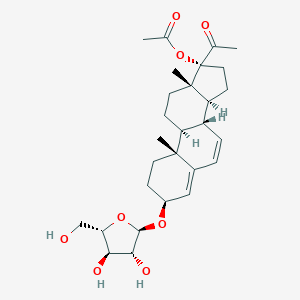
(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one is a steroid hormone that has been extensively studied due to its potential use in medical applications. It is commonly referred to as a synthetic glucocorticoid, which means that it mimics the effects of cortisol, a hormone produced naturally by the body.
Mechanism Of Action
The mechanism of action of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one is complex and involves binding to glucocorticoid receptors in the body. This leads to the activation of a variety of signaling pathways, which ultimately result in the anti-inflammatory and immunosuppressive effects of the compound. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes.
Biochemical And Physiological Effects
The biochemical and physiological effects of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one are wide-ranging and depend on the specific application. In general, it has been shown to have anti-inflammatory and immunosuppressive effects, which can help to reduce inflammation and pain associated with a variety of conditions. It has also been shown to induce apoptosis in certain types of cancer cells, which makes it a potential tool in the treatment of cancer.
Advantages And Limitations For Lab Experiments
The advantages of using ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one in lab experiments include its well-established mechanism of action and its ability to mimic the effects of cortisol. Additionally, it has been extensively studied and is widely available. The limitations of using this compound in lab experiments include its complex synthesis method and the potential for side effects, which can make it difficult to work with.
Future Directions
There are many potential future directions for research involving ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one. One area of interest is the development of new synthetic glucocorticoids that have improved efficacy and fewer side effects. Additionally, there is ongoing research into the use of this compound in cancer treatment, as well as its potential use in the treatment of other conditions, such as inflammatory bowel disease. Finally, there is interest in understanding the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of this compound, which could lead to the development of new treatments for a variety of conditions.
Synthesis Methods
The synthesis of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one involves a multi-step process that starts with the conversion of pregnenolone to 17-hydroxypregnenolone. This intermediate is then converted to 17-hydroxyprogesterone, which is further processed to yield the final product. The synthesis of this compound is complex and requires specialized knowledge and equipment.
Scientific Research Applications
((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one has been extensively studied for its potential use in medical applications. It has been shown to have anti-inflammatory and immunosuppressive properties, which makes it a useful tool in the treatment of a variety of conditions, including asthma, rheumatoid arthritis, and autoimmune disorders. It has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis (cell death) in certain types of cancer cells.
properties
CAS RN |
129990-43-8 |
|---|---|
Product Name |
(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one |
Molecular Formula |
C28H40O8 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C28H40O8/c1-15(30)28(36-16(2)31)12-9-21-19-6-5-17-13-18(34-25-24(33)23(32)22(14-29)35-25)7-10-26(17,3)20(19)8-11-27(21,28)4/h5-6,13,18-25,29,32-33H,7-12,14H2,1-4H3/t18-,19+,20-,21-,22-,23-,24+,25+,26-,27-,28-/m0/s1 |
InChI Key |
DBJOUOZKGVPNLE-HQNOGBBKSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H](O5)CO)O)O)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(CCC34C)OC5C(C(C(O5)CO)O)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(CCC34C)OC5C(C(C(O5)CO)O)O)C)OC(=O)C |
synonyms |
17-acetoxy-6-chloropregna-4,6-diene-20-one-3-O-alpha-arabinofuranoside CAAF chlormadinol acetate-3-O-alpha-arabinofuranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)
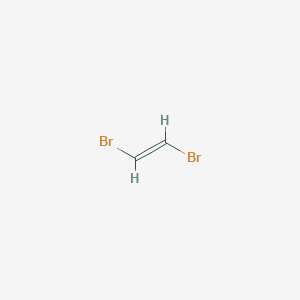
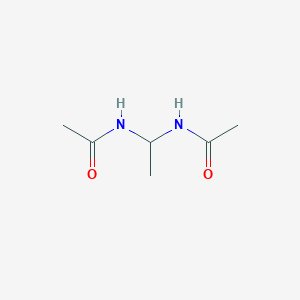
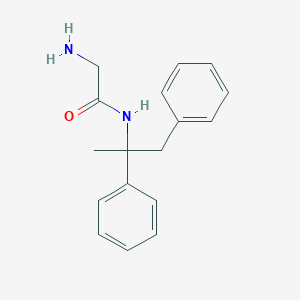
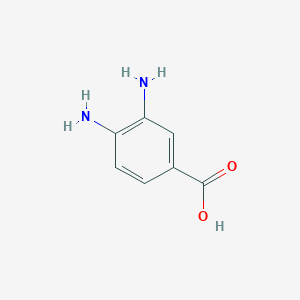
![Isothiazolo[2,3-a]benzimidazole, 2,3-dihydro-, 1-oxide (9CI)](/img/structure/B146505.png)
